Shamixanthone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

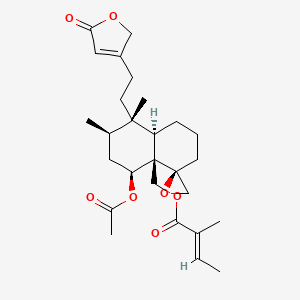

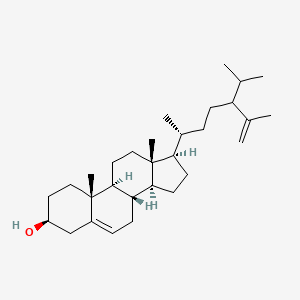

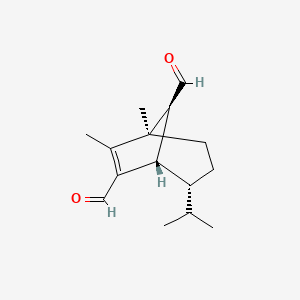

Shamixanthone is a pyranoxanthene that is 2,3-dihydropyrano[3,2-a]xanthen-12(1H)-one bearing hydroxy substituents at positions 1 and 11 as well as a prop-1-en-2-yl group at position 2, a methyl substituent at position 5 and a 3,3-dimethylallyl group at position 8. A secondary metabolite produced by Aspergillus nidulans. It has a role as a metabolite. It is a member of phenols, a cyclic ketone and a pyranoxanthene.

Applications De Recherche Scientifique

Cytotoxic Activity

Shamixanthone, isolated from the fungus Emericella variecolor, has demonstrated cytotoxic activity against various human tumor cell lines, including gastric carcinoma, colon carcinoma, and breast carcinoma. It's been compared with chemotherapeutic substances like doxorubicin hydrochloride, showing moderate activities selectively against certain cancer types (Pornpakakul et al., 2006).

Biosynthetic Pathways

Genetic and biosynthetic studies in Aspergillus nidulans reveal pathways leading to this compound, proposing a process from anthraquinone emodin to this compound. This insight helps understand the genetic basis of xanthone biosynthesis, crucial for biotechnological applications (Simpson, 2012).

Antimicrobial and Antiproliferative Effects

A marine-derived strain of Emericella variecolor produced this compound, which showed antimicrobial activity. Additionally, in the NCI's 60-cell panel, certain derivatives of this compound exhibited increased potency against renal, CNS, and breast cancer cell lines (Malmstrøm et al., 2002).

Lipid-Lowering Effects

A study on sponge-associated Emericella variecolor fungus found that a derivative of this compound, pre-shamixanthone, significantly inhibited lipid accumulation in HepG2 cells, reducing total cholesterol and triglycerides. This suggests potential applications in treating lipid-related disorders (Wu et al., 2015).

Antifungal and Antimycobacterial Activities

Another study from the fungus Emericella rugulosa showed that compounds related to this compound had antimalarial, antimycobacterial activities, and cytotoxicity against cancer cell lines. This indicates a broader scope of bioactivity for this compound and its analogues (Moosophon et al., 2009).

Calmodulin Inhibitory Effects

This compound, isolated from an Emericella strain, inhibited the activation of calmodulin-sensitive cAMP phosphodiesterase. Its effect was comparable to chlorpromazine, a known CaM inhibitor, suggesting potential therapeutic applications in calcium signaling-related disorders (Figueroa et al., 2009).

Propriétés

Numéro CAS |

35660-46-9 |

|---|---|

Formule moléculaire |

C25H26O5 |

Poids moléculaire |

406.5 g/mol |

Nom IUPAC |

(1R,2S)-1,11-dihydroxy-5-methyl-8-(3-methylbut-2-enyl)-2-prop-1-en-2-yl-2,3-dihydro-1H-pyrano[3,2-a]xanthen-12-one |

InChI |

InChI=1S/C25H26O5/c1-12(2)6-7-15-8-9-17(26)19-23(28)20-18(30-25(15)19)10-14(5)24-21(20)22(27)16(11-29-24)13(3)4/h6,8-10,16,22,26-27H,3,7,11H2,1-2,4-5H3/t16-,22-/m1/s1 |

Clé InChI |

MXGMZMKTWCNKRS-OPAMFIHVSA-N |

SMILES isomérique |

CC1=CC2=C(C3=C1OC[C@@H]([C@H]3O)C(=C)C)C(=O)C4=C(C=CC(=C4O2)CC=C(C)C)O |

SMILES |

CC1=CC2=C(C3=C1OCC(C3O)C(=C)C)C(=O)C4=C(C=CC(=C4O2)CC=C(C)C)O |

SMILES canonique |

CC1=CC2=C(C3=C1OCC(C3O)C(=C)C)C(=O)C4=C(C=CC(=C4O2)CC=C(C)C)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2S,3R,4R,5R,6R)-2-[(3R,4S,5R,6S)-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-[[(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-4-oxohept-5-en-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1255078.png)

![7-Oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B1255087.png)

![15,19-Dibromo-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-16-one](/img/structure/B1255094.png)